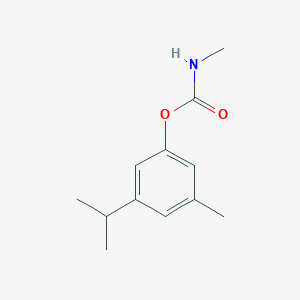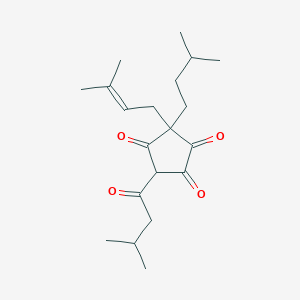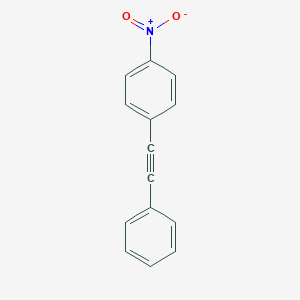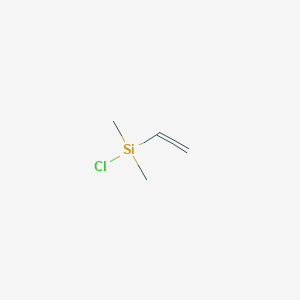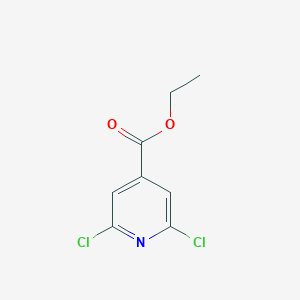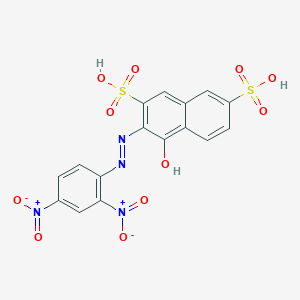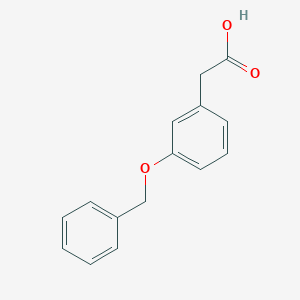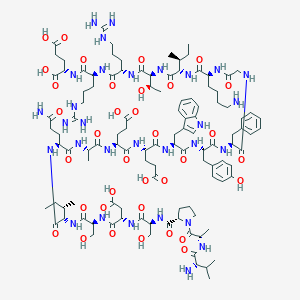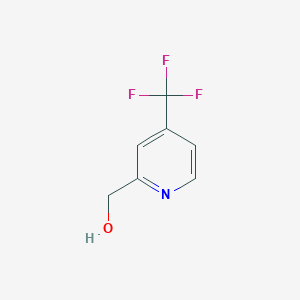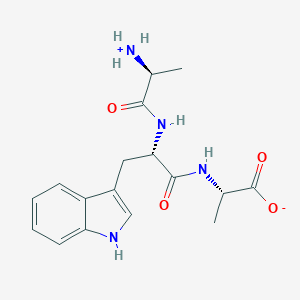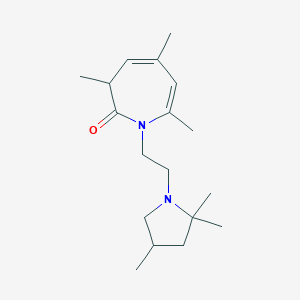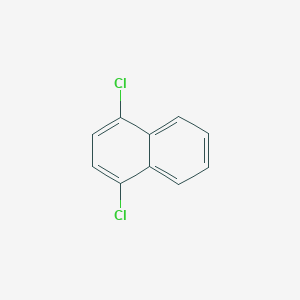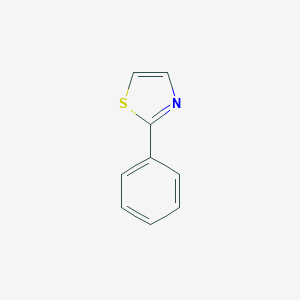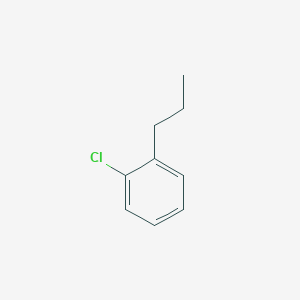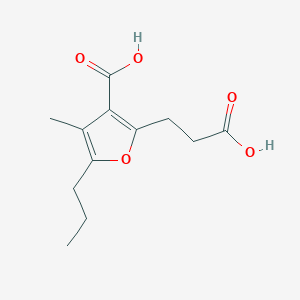
3-羧基-4-甲基-5-丙基-2-呋喃丙酸
描述
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) is a furancarboxylic acid detected in uremic serum using various chromatographic techniques. It is known to accumulate in the serum of chronic hemodialysis patients and has a strong binding affinity to plasma protein, which makes it difficult to remove through conventional hemodialysis. CMPF has been shown to inhibit the binding of certain drugs to albumin, suggesting its potential role in altering drug efficacy in patients with kidney diseases .
Synthesis Analysis
While the provided data does not directly describe the synthesis of CMPF, it does mention a scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2, which could be related to the synthesis of similar furan derivatives. This method uses carbonate-promoted C–H carboxylation and is advantageous as it avoids late-stage oxidation and uses non-edible lignocellulosic biomass as a feedstock . Another relevant synthesis method includes the PdI2/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters, which could potentially be adapted for the synthesis of CMPF .
Molecular Structure Analysis
CMPF is a furan derivative with a carboxylic acid group at the 3-position, a methyl group at the 4-position, and a propyl group at the 5-position of the furan ring. The molecular structure of CMPF suggests that it has significant hydrophobic character due to the propyl side chain, as well as the ability to engage in hydrogen bonding through its carboxylic acid group, which may contribute to its high plasma protein binding .
Chemical Reactions Analysis
The chemical behavior of CMPF in biological systems is not extensively detailed in the provided data. However, it is known to interact with serum albumin and affect the binding of other molecules, such as salicylate and 5,5-diphenylhydantoin, to the protein. This interaction suggests that CMPF can participate in competitive binding reactions in the plasma .
Physical and Chemical Properties Analysis
CMPF's physical and chemical properties, such as solubility, melting point, and boiling point, are not explicitly provided. However, its strong binding to plasma proteins and its detection in uremic serum using chromatographic methods imply that it has a certain degree of solubility in biological fluids. Its accumulation in the serum of hemodialysis patients also indicates that it has a relatively low clearance rate from the bloodstream .
科学研究应用
血液透析患者的临床相关性
CMPF 被认为是一种蛋白质结合的尿毒症毒素。一项涉及 252 名接受维持性血液透析的患者的研究调查了 CMPF 水平与生化、营养参数、心血管事件和死亡率之间的关联。研究发现,CMPF 水平与营养参数和瘦体重呈正相关,但与死亡率和心血管疾病发病率无关,这表明 CMPF 可能不是血液透析中相关的尿毒症毒素,但可能是健康饮食和 omega-3 摄入的标志 (Luce 等,2018)。
分析检测技术
开发了一种使用表面增强拉曼散射 (SERS) 结合金纳米颗粒基质的新型分析方法,用于人血清样品中 CMPF 和吲哚-3-乙酸的高度灵敏定量分析。该技术展示了快速、高度灵敏的检测,为分析慢性肾病 (CKD) 患者的 CMPF 提供了一个有前途的工具 (Saadati 等,2020)。
在糖尿病中的作用
研究表明,CMPF 血清浓度升高与葡萄糖耐量受损、葡萄糖诱导的胰岛素分泌减少和葡萄糖利用减少有关,从而导致线粒体功能障碍和氧化应激增加。这表明 CMPF 与糖尿病的发生发展之间存在潜在联系 (Zhang,2018)。
与饮食和健康的关联
CMPF 已被确定为鱼油和脂肪鱼摄入的生物标志物。研究表明,CMPF 可能有助于食用长链海洋 omega-3 脂肪酸后观察到的代谢效应。然而,CMPF、呋喃脂肪酸和健康结果之间的确切关系需要进一步研究以充分了解其影响 (Sinclair 等,2018)。
毒性和细胞效应
CMPF 是一种呋喃脂肪酸尿毒症毒素,它会导致肾小管细胞积累并增强活性氧 (ROS) 的产生,从而导致细胞损伤。这种毒性通过氧化应激介导,表明 CMPF 在 CKD 患者中积累的潜在有害影响 (Miyamoto 等,2012)。
安全和危害
未来方向
Recent studies show that CMPF might contribute to the improved metabolic effects observed following consumption of long-chain marine omega-3 fatty acids . CMPF is significantly accumulated in the serum of chronic kidney disease patients and is considered to be a potent uremic toxin . Monitoring of CMPF may be important to predict organic anion transporting polypeptide (OATP)1B activity in CKD patients .
属性
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
CAS RN |
86879-39-2 | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



